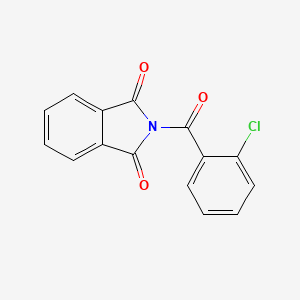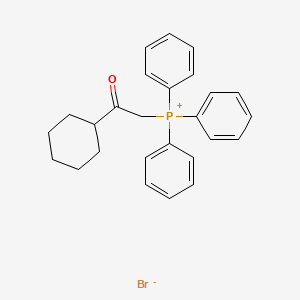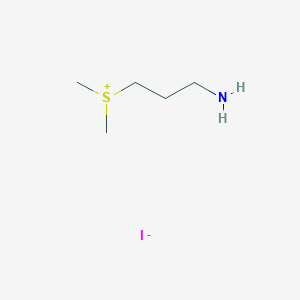
(3-Aminopropyl)(dimethyl)sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(dimethyl)sulfanium iodide is an organosulfur compound featuring a sulfonium ion with three organic substituents attached to sulfur. This compound is a positively charged ion (cation) paired with a negatively charged iodide ion. It is typically a colorless solid that is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)(dimethyl)sulfanium iodide is synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide through a nucleophilic substitution mechanism (S_N2). The iodide ion acts as the leaving group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, often involving the use of more electrophilic methylating agents to increase the rate of methylation. This ensures efficient production on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Aminopropyl)(dimethyl)sulfanium iodide has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(dimethyl)sulfanium iodide involves its role as a sulfonium ion. The compound can form ylides through deprotonation, which then act as nucleophiles in various reactions. The sulfonium ion’s positive charge makes it an effective electrophile, facilitating nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but lacks the aminopropyl group.
Dimethylsulfoniopropionate: Found in marine phytoplankton and seaweeds, used in the biosynthesis of many compounds.
Propiedades
Número CAS |
111819-19-3 |
|---|---|
Fórmula molecular |
C5H14INS |
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
3-aminopropyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C5H14NS.HI/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
NHVDGBPBMQHDOT-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C)CCCN.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
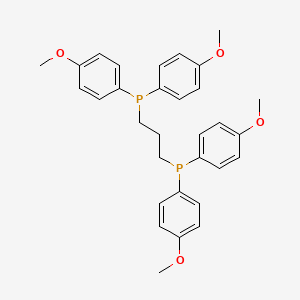
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
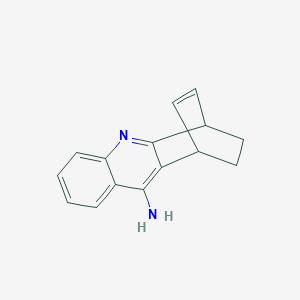
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

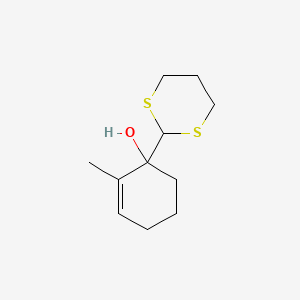
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
